molecular formula C8H8N2O2 B1590317 N-(4-Formamidophenyl)formamide CAS No. 6262-22-2

N-(4-Formamidophenyl)formamide

Cat. No.: B1590317
CAS No.: 6262-22-2
M. Wt: 164.16 g/mol
InChI Key: KDLCQMBNDVZRKM-UHFFFAOYSA-N
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Description

N-(4-Formamidophenyl)formamide: is an organic compound with the molecular formula C8H8N2O2. It is also known as N,N’-(1,4-Phenylene)diformamide. This compound is characterized by the presence of two formamide groups attached to a benzene ring at the para positions. It appears as a white to orange to green powder or crystals and has a melting point of 211°C .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Formylation of Aromatic Amines: One common method for synthesizing N-(4-Formamidophenyl)formamide involves the formylation of 4-aminobenzamide using formic acid under solvent-free conditions.

    Reaction with Ethyl Orthoformate: Another method involves the reaction of 4-aminobenzamide with ethyl orthoformate in the presence of an organic or mineral acid catalyst.

Industrial Production Methods: Industrial production of this compound often involves the use of efficient catalytic systems and optimized reaction conditions to ensure high yields and purity. The use of recyclable catalysts and solvent-free conditions is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Formamidophenyl)formamide can undergo oxidation reactions to form corresponding amides or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of primary amines.

    Substitution: It can participate in substitution reactions where the formamide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Compounds with different functional groups replacing the formamide groups.

Scientific Research Applications

Chemistry: N-(4-Formamidophenyl)formamide is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the synthesis of formamidines, isocyanides, and other nitrogen-containing compounds .

Biology and Medicine: In biological research, this compound is used to study the effects of formamide derivatives on cellular processes.

Industry: this compound is used in the production of polymers, resins, and other industrial chemicals. Its unique structure allows for diverse applications, from catalysis to drug synthesis.

Mechanism of Action

The mechanism of action of N-(4-Formamidophenyl)formamide involves its ability to interact with various molecular targets. It can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. The compound’s formamide groups can undergo hydrolysis, leading to the formation of formic acid and amines, which can further react with other molecules .

Comparison with Similar Compounds

Uniqueness: N-(4-Formamidophenyl)formamide is unique due to the presence of two formamide groups attached to a benzene ring, which imparts distinct chemical properties and reactivity. This structure allows it to participate in a wider range of chemical reactions compared to simpler formamides .

Properties

IUPAC Name

N-(4-formamidophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-6H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLCQMBNDVZRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503982
Record name N,N'-1,4-Phenylenediformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6262-22-2
Record name N,N'-1,4-Phenylenediformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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